molecular formula C5H2F3NO2S B1459371 5-(Trifluoromethyl)thiazole-2-carboxylic acid CAS No. 1246006-74-5

5-(Trifluoromethyl)thiazole-2-carboxylic acid

Cat. No.: B1459371
CAS No.: 1246006-74-5
M. Wt: 197.14 g/mol
InChI Key: CTIWYCUGQVJEFM-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiazole-2-carboxylic acid (CAS 1246006-74-5) is a high-purity chemical building block designed for research and development applications. This compound, with the molecular formula C5H2F3NO2S and a molecular weight of 197.14 g/mol, is a valuable scaffold in medicinal chemistry and drug discovery . The presence of both a carboxylic acid functional group and an electron-withdrawing trifluoromethyl group on the thiazole ring makes it a versatile intermediate for constructing more complex molecules . Researchers utilize this compound in the synthesis of potential active ingredients for pharmaceuticals and agrochemicals, where the thiazole moiety is a common pharmacophore. The product is typically supplied with a purity of not less than 98% . Proper handling is essential; please consult the Safety Data Sheet (SDS) for detailed hazard information, as it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic use and must not be administered to humans. For optimal stability, the material should be stored in a sealed container in a dry, cool environment (recommended 2-8°C) .

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-9-3(12-2)4(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIWYCUGQVJEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Trifluoroacetic Ethyl Acetoacetate

  • Raw Material: Trifluoroacetic ethyl acetoacetate.
  • Reagent: Sulfuryl chloride (SO₂Cl₂).
  • Conditions:
    • Molar ratio of sulfuryl chloride to trifluoroacetic ethyl acetoacetate: 0.92–0.98:1.
    • Sulfuryl chloride addition temperature: −15 °C to −5 °C.
    • Addition time: 1/5 to 1/6 of total soaking time.
    • Holding temperature after addition: 5 °C to 15 °C.
    • Soaking time: 10 to 18 hours.
  • Outcome: Formation of 2-chlorinated trifluoroacetic ethyl acetoacetate with minimal overchlorination (<0.3% by-product).

Cyclization with Thioacetamide

  • Reagents: Thioacetamide and dehydrated alcohol (ethanol).
  • Molar ratio: Thioacetamide to 2-chlorinated intermediate is 1.02–1.06:1.
  • Weight ratio: Dehydrated alcohol to chlorinated intermediate is 2.0 to 3.2.
  • Conditions: Reflux for 8 to 12 hours.
  • Outcome: Formation of 2-methyl-4-trifluoromethylthiazole-5-ethyl formate and its hydrochloride salt.

Hydrolysis to Carboxylic Acid

  • Reagent: Aqueous sodium hydroxide (alkaline hydrolysis).
  • Conditions: Reflux for 3 hours.
  • Post-processing: Ethanol is recovered by decompression; acidification with concentrated hydrochloric acid to pH 1; aging for 2 hours.
  • Isolation: Suction filtration and washing yield the target acid as an off-white solid.
  • Yield and Purity: Yields around 91–92%, HPLC purity >98.5%, melting point approximately 164–166 °C.

Process Advantages

  • Avoids toxic solvents like DMF and acetonitrile.
  • No need for acid binding agents or complex post-processing such as column chromatography.
  • High recovery of unreacted starting materials and solvents.
  • Simplified operations reduce material consumption, energy use, and waste generation.

Comparative Data from Patent Embodiments

Step Parameter Embodiment 3 Embodiment 4 Embodiment 5
Sulfuryl chloride (g) 26.0 25.5 26.3
Addition time (h) 3.0 2.5 2.0
Holding temp (°C) 10–15 7–12 8–12
Soaking time (h) 17 13 10
Cyclization time (h) 10 12 8
Hydrolysis time (h) 3 3 3
Yield (%) 91.6 92.2 91.7
HPLC Purity (%) 98.6 98.7 99.0
Melting Point (°C) 164.0–165.5 163.5–165.0 164.5–166.0

Alternative Synthetic Routes and Research Findings

While the patent focuses on a chlorination-cyclization-hydrolysis route, academic literature highlights other strategies for related thiazole carboxylic acids:

  • Suzuki-Miyaura Coupling and Hydrolysis: Starting from brominated thiophene derivatives, Suzuki coupling with trifluoromethyl-substituted phenyl boronic acids followed by hydrolysis under basic conditions can yield trifluoromethyl-substituted thiazole carboxylic acids. This method is useful for introducing diverse substituents on the thiazole ring but may require palladium catalysts and more complex purification.

  • Cyclization of β-Ketoesters with Thioamides: Direct cyclization of β-ketoesters bearing trifluoromethyl groups with thioamides under reflux conditions in alcoholic solvents is a common approach, followed by hydrolysis to yield the acid.

  • Hydrolysis of Esters: Many synthetic routes first produce ester derivatives (ethyl or methyl esters) of the target acid, which are then hydrolyzed under mild basic or acidic conditions to yield the free carboxylic acid.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Reference
Chlorination-Cyclization-Hydrolysis Sulfuryl chloride chlorination → thioacetamide cyclization → alkaline hydrolysis High yield, purity, solvent recovery, avoids toxic solvents Requires careful temperature control and handling of sulfuryl chloride Patent CN104672168A
Suzuki-Miyaura Coupling + Hydrolysis Palladium-catalyzed coupling → hydrolysis Allows structural diversity Requires Pd catalyst, multi-step Research article
Direct Cyclization of β-Ketoesters β-Ketoester + thioamide reflux Simple reagents, straightforward May require purification steps General literature

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

5-(Trifluoromethyl)thiazole-2-carboxylic acid and its derivatives have been investigated for their potential as pharmaceutical agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making them more effective as drug candidates.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. For instance, 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid has been identified as a key intermediate in the synthesis of thifluzamide, an agricultural bactericide with strong antifungal activity against various plant pathogens .

Anticancer Properties

Studies have also reported the anticancer activity of thiazole derivatives. The incorporation of the trifluoromethyl group has been shown to improve the efficacy of certain thiazole-based compounds against cancer cell lines, suggesting potential therapeutic applications in oncology .

Agrochemical Applications

The compound is prominently featured in the agrochemical industry as a precursor for developing fungicides and bactericides. Its derivatives are synthesized for use in crop protection products.

Synthesis of Bactericides

This compound serves as an intermediate in the synthesis of various agricultural chemicals. For example, it is involved in producing thifluzamide, which is used to control fungal diseases in crops .

Herbicide Development

The compound's unique structure allows for modifications that lead to new herbicides with improved selectivity and efficacy against unwanted plant species. Research into its derivatives has shown promising results in herbicidal activity .

Material Science Applications

In material science, thiazole derivatives are explored for their electronic and photonic properties.

Conductive Polymers

This compound can be utilized in synthesizing conductive polymers. The introduction of trifluoromethyl groups can enhance the electrical conductivity and thermal stability of these materials, making them suitable for electronic applications .

Coatings and Adhesives

The compound's chemical stability makes it a candidate for developing advanced coatings and adhesives that require resistance to moisture and chemicals.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyApplicationFindings
Agricultural BactericideDemonstrated effectiveness against fungal pathogens with high yield synthesis methods.
Anticancer ResearchShowed promising results against multiple cancer cell lines with enhanced activity due to trifluoromethyl substitution.
Material ScienceDeveloped conductive polymers with improved properties when incorporating thiazole derivatives into polymer matrices.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its role as an enzyme inhibitor, where it binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The position of the trifluoromethyl group on the thiazole ring significantly impacts physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents (Thiazole Positions) Molecular Formula Molecular Weight Key Applications/Properties Reference
5-(Trifluoromethyl)thiazole-2-carboxylic acid -CF₃ (5), -COOH (2) C₅H₂F₃NO₂S 199.14* Hypothesized drug intermediate
4-(Trifluoromethyl)thiazole-2-carboxylic acid -CF₃ (4), -COOH (2) C₅H₂F₃NO₂S 199.14 Unknown (structural isomer)
5-Methyl-2-(4-trifluoromethylphenyl)thiazole-4-carboxylic acid -CH₃ (5), -Ph-CF₃ (2), -COOH (4) C₁₂H₈F₃NO₂S 301.26 Corrosion inhibition, material science
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-thiazole-5-carboxylic acid -CH₃ (4), -NH-Ph-CF₃ (2), -COOH (5) C₁₂H₉F₃N₂O₂S 302.27 Potential bioactive intermediate

*Calculated based on analogous structures.

Key Observations :

  • Positional Isomerism : The 4-CF₃ isomer (CAS 944900-55-4) may exhibit altered electronic effects compared to the 5-CF₃ derivative due to differences in resonance stabilization of the thiazole ring.

Functional Group Modifications

The carboxylic acid group is often modified to esters or amides to tune reactivity and bioavailability:

Compound Name Functional Group Modification Molecular Weight Key Properties Reference
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate Ester (-COOEt) 329.31 Improved lipophilicity for drug delivery
5-(1H-Benzo[d]imidazol-2-yl)thiazole-2-carboxylic acid Benzimidazole substituent 259.27 Enhanced π-π stacking for enzyme inhibition
NRA0562 (Antipsychotic derivative) Amide linkage to piperidine 523.53 Dopamine receptor modulation

Key Observations :

  • Ester Derivatives : Ethyl esters (e.g., CAS 38471-47-5 ) are common prodrug forms, enhancing membrane permeability.
  • Amide Derivatives : Compounds like NRA0562 demonstrate how the carboxylic acid can be leveraged to form bioactive amides with CNS applications.

Biological Activity

5-(Trifluoromethyl)thiazole-2-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields, supported by research findings and data tables.

This compound is characterized by its thiazole ring, which allows for versatile interactions with enzymes and proteins. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets. The compound participates in various biochemical reactions, including:

  • Donor-acceptor interactions : The thiazole ring can engage in nucleophilic reactions.
  • Enzyme modulation : It acts as an enzyme inhibitor or activator, influencing metabolic pathways.

2. Cellular Effects

This compound has been shown to affect several cellular processes:

  • Cell Signaling : Alters signal transduction pathways impacting cell proliferation and apoptosis.
  • Gene Expression : Influences transcriptional activity through interactions with transcription factors.

3. Molecular Mechanism

The molecular mechanism of action involves binding to specific biomolecules, leading to:

  • Enzyme Inhibition : The compound binds to active sites of enzymes, blocking their activity.
  • Altered Gene Expression : Changes in expression levels of genes associated with metabolic pathways.

4. Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

  • Low Doses : May enhance enzyme activity and promote beneficial cellular processes.
  • High Doses : Potentially toxic effects observed at elevated concentrations.

5. Metabolic Pathways

The compound undergoes various metabolic transformations:

Transformation TypeResulting Products
OxidationSulfoxides, sulfones
ReductionThiazolidine derivatives
SubstitutionHalogenated thiazole derivatives

6. Transport and Distribution

The physicochemical properties of the compound influence its distribution within biological systems:

  • Lipophilicity : Facilitates diffusion across cell membranes.
  • Subcellular Localization : Targeting signals direct the compound to specific cellular compartments.

7. Applications in Research and Industry

This compound has a wide range of applications:

  • Medicinal Chemistry : Used as a precursor for synthesizing pharmaceuticals targeting bacterial and fungal infections.
  • Agricultural Chemistry : Employed in the production of pesticides and herbicides.

8. Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Anticancer Activity : New thiazole derivatives were synthesized that demonstrated significant cytotoxicity against HepG2 hepatocellular carcinoma cells, indicating potential for cancer therapy .
  • Antiviral Properties : Thiazole derivatives were evaluated for their ability to inhibit yellow fever virus replication, with some showing over 50% inhibition at low micromolar concentrations .
  • Antitubercular Activity : Novel derivatives targeting Mycobacterium tuberculosis showed promising results in vitro, suggesting potential for tuberculosis treatment .

Q & A

Q. Basic Research Focus

  • ¹H NMR : The trifluoromethyl group causes deshielding of adjacent protons (δ 8.2–8.5 ppm for H-4).
  • ¹⁹F NMR : A singlet at δ -60 to -65 ppm confirms CF₃ presence.
  • IR : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F stretch).
  • X-ray crystallography (): Resolves thiazole ring planarity and carboxylate orientation, critical for differentiating regioisomers .

How can computational modeling optimize reaction pathways for synthesizing this compound?

Advanced Research Focus
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods () use activation energy barriers to identify optimal catalysts (e.g., acetic acid vs. HCl). Computational screening of substituent effects (e.g., CF₃ vs. CH₃) can prioritize synthetic routes with >90% theoretical yield .

How should researchers address contradictory bioactivity data in studies of this compound derivatives?

Advanced Research Focus
Contradictions in biological assays (e.g., IC₅₀ variability) often stem from assay conditions. Validate results by:

  • Dose-response consistency : Test concentrations across 3+ orders of magnitude.
  • Solvent controls : DMSO >1% may inhibit enzyme activity ().
  • Metabolic stability : Use liver microsomes to assess carboxylate degradation (t½ <30 mins suggests false negatives). Cross-validate with orthogonal assays (e.g., SPR vs. cell-based readouts) .

What role does the trifluoromethyl group play in the compound’s reactivity and pharmacological profile?

Advanced Research Focus
The CF₃ group enhances:

  • Metabolic stability : Reduces oxidative metabolism via cytochrome P450 ().
  • Electrophilicity : Withdraws electron density, increasing carboxylate acidity (pKa ~2.5 vs. ~4.5 for CH₃ analogs).
  • Bioavailability : LogP increases by ~0.8 compared to non-fluorinated analogs, improving membrane permeability. MD simulations show CF₃ stabilizes binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .

How does pH affect the stability of this compound in aqueous solutions?

Basic Research Focus
The compound is stable at pH 2–6 (carboxylate protonated). Above pH 7, decarboxylation occurs, forming 5-(trifluoromethyl)thiazole. Degradation follows first-order kinetics (t½ = 12 hrs at pH 8, 25°C). For long-term storage, lyophilize and store at -20°C under nitrogen .

What strategies mitigate side reactions during functionalization of this compound?

Q. Advanced Research Focus

  • Protecting groups : Use tert-butyl esters to block the carboxylate during amide coupling ().
  • Low-temperature coupling : Activate the acid with HATU/DIPEA at 0°C to avoid trifluoromethyl group cleavage.
  • Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki couplings minimizes dehalogenation side reactions (<5% byproduct) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)thiazole-2-carboxylic acid
Reactant of Route 2
5-(Trifluoromethyl)thiazole-2-carboxylic acid

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